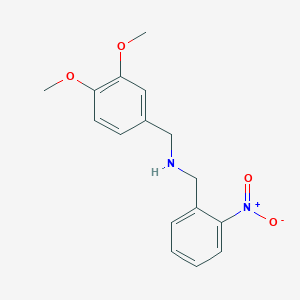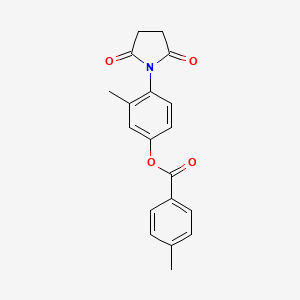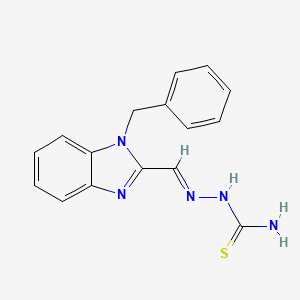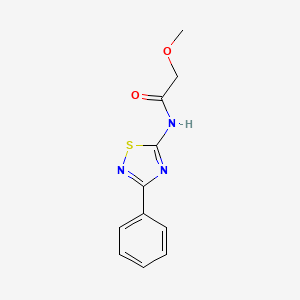![molecular formula C18H10N2O5 B5835988 2-(2-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5835988.png)
2-(2-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound commonly known as HONQ or Honokiol. It is a natural biphenolic compound that is extracted from the bark and seed cones of Magnolia grandiflora and Magnolia officinalis. This compound has been found to have various biological activities, making it a promising candidate for use in different fields of research.
Wirkmechanismus
The mechanism of action of HONQ is not fully understood, but it is believed to act through various pathways. It has been shown to modulate the activity of various enzymes and signaling pathways, including the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway. It has also been shown to interact with various receptors, including the GABA-A receptor, 5-HT2A receptor, and adenosine A1 receptor.
Biochemical and Physiological Effects:
HONQ has been found to have various biochemical and physiological effects, including:
1. Anti-cancer: HONQ has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and prevent the migration and invasion of cancer cells.
2. Neuroprotective: HONQ has been shown to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function.
3. Anti-inflammatory: HONQ has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using HONQ in lab experiments include its natural origin, low toxicity, and diverse biological activities. However, some of the limitations of using HONQ in lab experiments include its low solubility in water, which can limit its use in certain experiments, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on HONQ, including:
1. Development of HONQ-based therapies for cancer treatment: Further studies are needed to fully understand the anti-cancer properties of HONQ and to develop HONQ-based therapies for cancer treatment.
2. Development of HONQ-based therapies for neurodegenerative diseases: Further studies are needed to fully understand the neuroprotective properties of HONQ and to develop HONQ-based therapies for the treatment of neurodegenerative diseases.
3. Development of HONQ-based therapies for inflammatory conditions: Further studies are needed to fully understand the anti-inflammatory properties of HONQ and to develop HONQ-based therapies for the treatment of inflammatory conditions.
4. Studies on the mechanism of action of HONQ: Further studies are needed to fully understand the mechanism of action of HONQ and to identify its molecular targets.
Conclusion:
HONQ is a natural biphenolic compound that has diverse biological activities, making it a promising candidate for use in different fields of research. Its anti-cancer, neuroprotective, and anti-inflammatory properties make it a potential candidate for the development of new therapies for various diseases. Further studies are needed to fully understand the mechanism of action of HONQ and to develop HONQ-based therapies for different diseases.
Synthesemethoden
The synthesis of HONQ can be achieved through various methods, including extraction from natural sources or chemical synthesis. One of the commonly used chemical synthesis methods is the Pd-C catalyzed cyclization of 2-(2-nitrophenyl)phenols. The synthesis of HONQ through this method involves the use of palladium on carbon (Pd-C) as a catalyst, which facilitates the cyclization of 2-(2-nitrophenyl)phenols to form HONQ.
Wissenschaftliche Forschungsanwendungen
HONQ has been found to have various biological activities, making it a promising candidate for use in different fields of research. Some of the scientific research applications of HONQ include:
1. Cancer Research: HONQ has been found to have anti-cancer properties, making it a potential candidate for use in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and prevent the migration and invasion of cancer cells.
2. Neuroprotection: HONQ has been found to have neuroprotective properties, making it a potential candidate for use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has been shown to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function.
3. Anti-inflammatory: HONQ has been found to have anti-inflammatory properties, making it a potential candidate for use in the treatment of various inflammatory conditions such as arthritis and asthma. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Eigenschaften
IUPAC Name |
2-(2-hydroxyphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O5/c21-15-7-2-1-6-14(15)19-17(22)11-5-3-4-10-13(20(24)25)9-8-12(16(10)11)18(19)23/h1-9,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNUJISEUGNKAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide](/img/structure/B5835934.png)
![4-iodo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5835943.png)
![N-[2-(4-morpholinyl)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5835944.png)
![5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5835945.png)
![2,5-dimethyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5835952.png)
![4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehyde](/img/structure/B5835964.png)


![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B5835993.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B5836001.png)

